![molecular formula C8H15FN2O B2699817 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one CAS No. 2138392-75-1](/img/structure/B2699817.png)
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and a fluorine atom, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the azetidine ring, followed by the introduction of the fluorine atom and the aminomethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that can be adapted to large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorine atom and the aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the azetidine ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-pregabalin: A structural analog with an aminomethyl group, used as an anticonvulsant drug.
1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene: A compound with similar aminomethyl functionality, studied for its antimalarial properties.
Uniqueness
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one stands out due to its unique combination of an azetidine ring and a fluorine atom, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-6(2)7(12)11-4-8(9,3-10)5-11/h6H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSVRVKUQPXJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)(CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
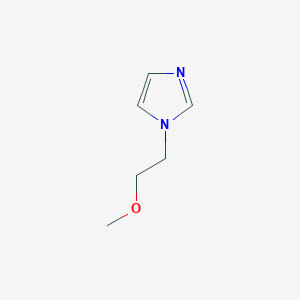
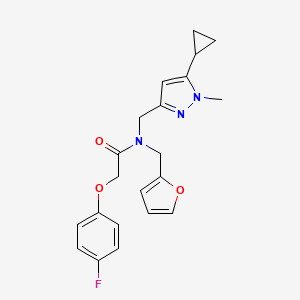
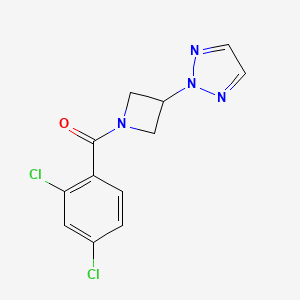
![N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2699737.png)
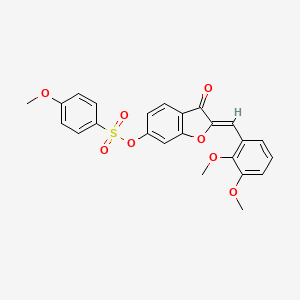
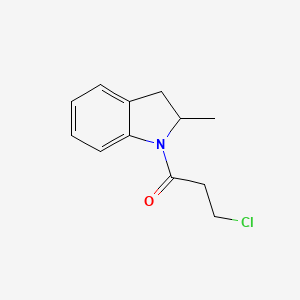
![N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2699744.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2699745.png)
![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2699750.png)
![3-[(3-bromopyridin-4-yl)oxy]-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2699752.png)
![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)
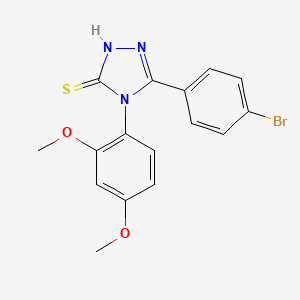
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)
